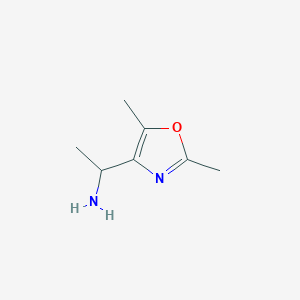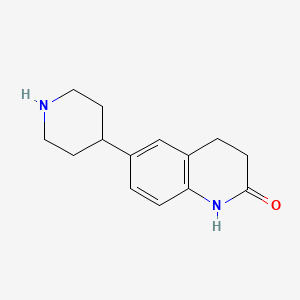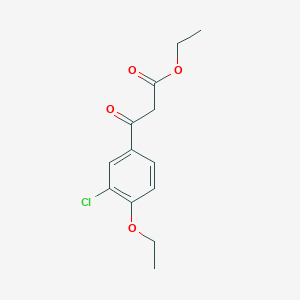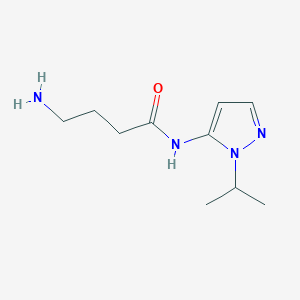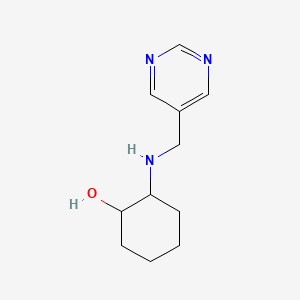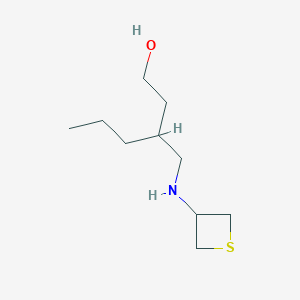
3-((Thietan-3-ylamino)methyl)hexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Thietan-3-ylamino)methyl)hexan-1-ol is a compound that features a thietane ring, which is a four-membered sulfur-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thietane derivatives, including 3-((Thietan-3-ylamino)methyl)hexan-1-ol, can be achieved through several methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols with sodium sulfide . Another method is the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also used for the synthesis of thietanes .
Industrial Production Methods
Industrial production methods for thietane derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-((Thietan-3-ylamino)methyl)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom in the thietane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Aplicaciones Científicas De Investigación
3-((Thietan-3-ylamino)methyl)hexan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing compounds and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-((Thietan-3-ylamino)methyl)hexan-1-ol involves its interaction with molecular targets and pathways. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in the modulation of biological pathways and the exertion of specific effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-3-[(thietan-3-ylamino)methyl]hexan-1-ol: A similar compound with a methyl group at the 5-position.
Thiiranes: Three-membered sulfur-containing heterocycles that share similar reactivity with thietanes.
Oxiranes and Aziridines: Oxygen and nitrogen analogs of thietanes that also undergo ring-opening reactions.
Uniqueness
3-((Thietan-3-ylamino)methyl)hexan-1-ol is unique due to its specific structural features, including the presence of a thietane ring and a hexanol moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H21NOS |
|---|---|
Peso molecular |
203.35 g/mol |
Nombre IUPAC |
3-[(thietan-3-ylamino)methyl]hexan-1-ol |
InChI |
InChI=1S/C10H21NOS/c1-2-3-9(4-5-12)6-11-10-7-13-8-10/h9-12H,2-8H2,1H3 |
Clave InChI |
NLFMFXFESPBYAU-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCO)CNC1CSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13015995.png)
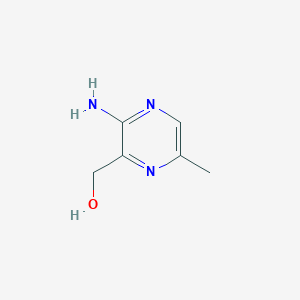
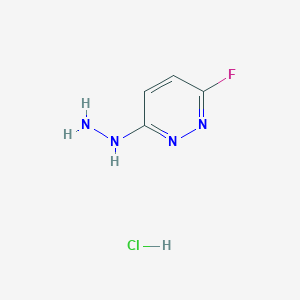
![5-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13016017.png)
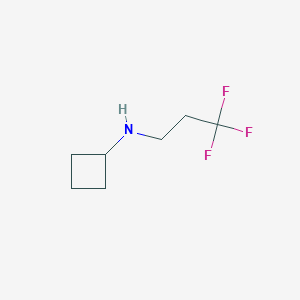
![1-Methyloctahydrocyclopenta[b]pyrrol-5-amine](/img/structure/B13016027.png)
